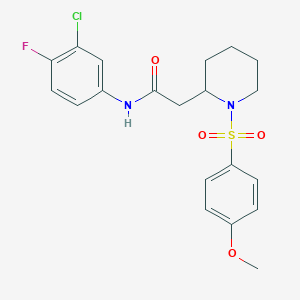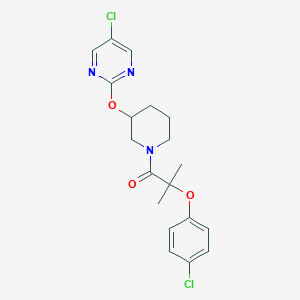
2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one is a complex organic compound notable for its unique structure and properties. This compound contains several functional groups, including chlorophenoxy and chloropyrimidinyl groups, which are significant for its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one generally involves multi-step reactions, each requiring specific conditions and reagents. For example:
Formation of the Chlorophenoxy Group: : Reaction between 4-chlorophenol and appropriate alkylating agents under controlled temperatures.
Piperidine Ring Formation: : Reaction involving piperidine and chlorinated pyrimidine derivatives, using bases like sodium hydride to facilitate nucleophilic substitution.
Final Coupling Step: : The combination of the intermediate products under catalytic conditions to achieve the final compound.
Industrial Production Methods
On an industrial scale, these reactions would be optimized for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors for better control over reaction parameters and to increase scalability.
化学反応の分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, affecting the chlorophenoxy and piperidinyl groups.
Reduction: : Reduction reactions may target the pyrimidinyl group, altering its electron density and reactivity.
Substitution: : Various substitution reactions can occur, especially nucleophilic aromatic substitution at the chlorinated positions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like KMnO4 under mild conditions.
Reduction: : Using reducing agents like LiAlH4.
Substitution: : Employing nucleophiles such as amines or thiols in basic conditions.
Major Products
These reactions typically yield modified versions of the original compound, with alterations at the reactive sites (e.g., hydroxylation of the phenoxy group).
科学的研究の応用
Chemistry
Catalysts: : Used as ligands in catalysis for organic synthesis.
Reaction Intermediates: : Acts as an intermediate in synthesizing more complex molecules.
Biology
Biochemical Probes: : Utilized in studies to understand enzyme-substrate interactions.
Medicine
Pharmaceutical Development: : Potentially explored for drug development due to its unique binding properties.
Industry
Material Science: : Applications in developing advanced materials with specific properties.
作用機序
The compound exerts its effects through multiple pathways:
Binding Interactions: : Interacts with proteins and enzymes via hydrogen bonding and Van der Waals forces.
Pathway Involvement: : Modulates biochemical pathways, potentially affecting signal transduction processes.
類似化合物との比較
Unique Features
The dual chlorinated aromatic systems provide distinct reactivity compared to non-chlorinated analogs.
Similar Compounds
2-(4-Bromophenoxy)-1-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one: : Similar structure but with bromine atoms, affecting its reactivity and applications.
2-(4-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one: : Incorporates fluorine, offering different electronic properties.
Comparing these compounds highlights how different halogen substitutions (chlorine, bromine, fluorine) can tailor the chemical and physical properties of the molecule for specific applications.
特性
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3/c1-19(2,27-15-7-5-13(20)6-8-15)17(25)24-9-3-4-16(12-24)26-18-22-10-14(21)11-23-18/h5-8,10-11,16H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZWMDIKKGDHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)OC2=NC=C(C=N2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

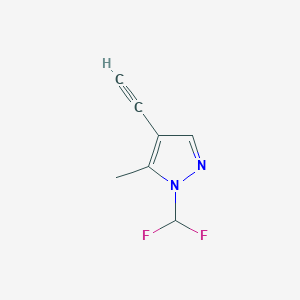
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)

![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
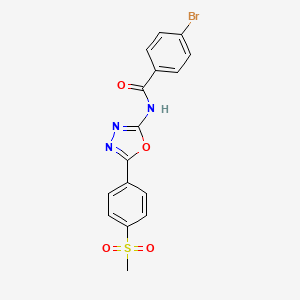
![N-(3-oxo-3-{3-oxo-2-[4-(trifluoromethoxy)phenyl]piperazin-1-yl}propyl)prop-2-enamide](/img/structure/B2493545.png)
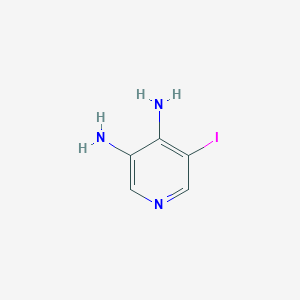
![ethyl 2-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2493547.png)
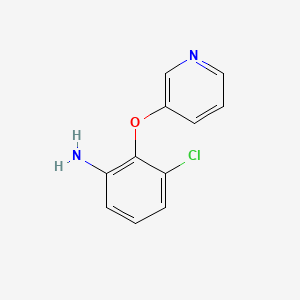
![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2493553.png)
